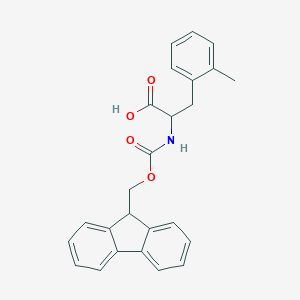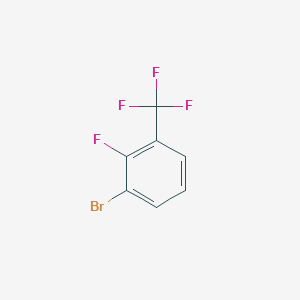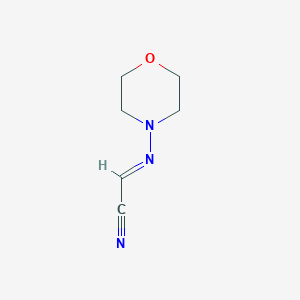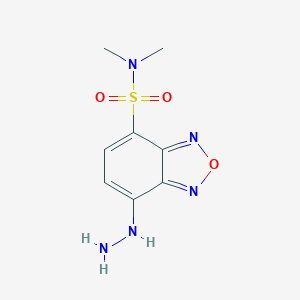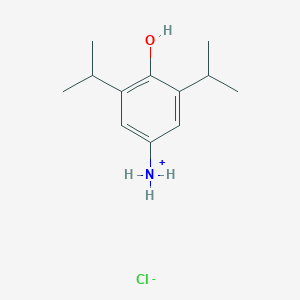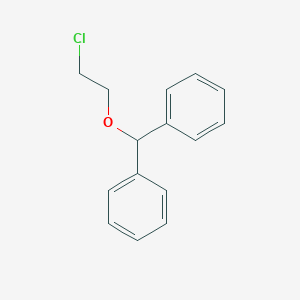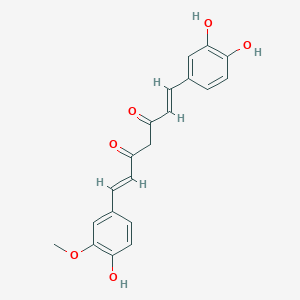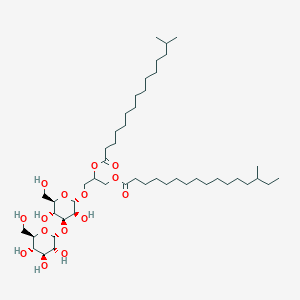
7-Bromo-2-tetralone
Overview
Description
7-Bromo-2-tetralone is a chemical compound with the molecular formula C10H9BrO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 7-Bromo-2-tetralone involves several steps. One method involves the use of toluene-4-sulfonic acid in benzene for 0.75h under heating conditions . Another method involves the use of sodium hydride for 0.75h under heating conditions . There are also multi-step reactions involving various reagents and conditions .Molecular Structure Analysis
The molecular weight of 7-Bromo-2-tetralone is 225.08 . Its InChI code is 1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 .Chemical Reactions Analysis
7-Bromo-2-tetralone can undergo various chemical reactions. For instance, it can participate in intramolecular arene alkylation reactions . It can also be involved in reactions with other reagents to produce different products .Physical And Chemical Properties Analysis
7-Bromo-2-tetralone is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Synthesis of New Hydantoin Compounds
7-Bromo-2-tetralone has been used as an intermediate in the synthesis of new hydantoin compounds . These compounds were synthesized using 3-bromo phenylacetic acid and 3,4-dimethylbromobenzene as starting materials, with 7-bromo-2-tetralone and 2-bromo-5,6,8,9-tetrahydro-7-benzocyclo-heptenone as intermediates . The key steps in the synthesis involved Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .
Organic Light-Emitting Diode (OLED) Materials
Although the specific details are not available, 7-Bromo-2-tetralone has been listed as a component in the production of Organic Light-Emitting Diode (OLED) materials . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Aryls
7-Bromo-2-tetralone is also used in the production of aryls , which are important in the field of organic chemistry. Aryls are used in many applications, including the production of polymers, dyes, and pharmaceuticals.
Bromides
7-Bromo-2-tetralone is a bromide , which are used in organic synthesis as a source of bromine, allowing for the bromination of other compounds. Bromides are also used in medicinal chemistry for their sedative effects.
Ketones
7-Bromo-2-tetralone is a ketone , which are used in various applications in the field of organic chemistry. Ketones are used in the production of polymers and are also important in biochemistry, as many sugars and steroids are ketones.
Safety and Hazards
7-Bromo-2-tetralone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of antidepressant molecules . Therefore, it’s possible that 7-Bromo-2-tetralone may interact with targets related to mood regulation, such as serotonin or dopamine receptors.
Mode of Action
Given its potential use in the synthesis of antidepressants , it may interact with its targets to modulate the levels of neurotransmitters in the brain, thereby influencing mood and emotional state.
Biochemical Pathways
If it is involved in the synthesis of antidepressants, it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that it may require a carrier or solvent for administration. Its bioavailability would depend on factors such as the route of administration, the presence of transport proteins, and the individual’s metabolic rate.
Result of Action
If it is involved in the synthesis of antidepressants, its action could result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potentially an improvement in mood symptoms .
properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTYMQMYDHAKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395115 | |
| Record name | 7-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-tetralone | |
CAS RN |
132095-54-6 | |
| Record name | 7-Bromo-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132095-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Q & A
Q1: What is the role of 7-Bromo-2-tetralone in the synthesis of hydantoin compounds?
A: 7-Bromo-2-tetralone serves as a crucial intermediate in the multi-step synthesis of novel hydantoin compounds [, ]. While the exact synthetic route isn't fully detailed in the abstracts, it likely involves further modification of the bromine substituent and subsequent reactions to form the hydantoin ring system.
Q2: What are the potential applications of these synthesized hydantoin compounds?
A: Research suggests that the synthesized hydantoin compounds, derived using 7-Bromo-2-tetralone as an intermediate, exhibit antitussive effects [, ]. Specifically, these compounds have demonstrated the ability to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

